molecular formula C19H22ClN5 B2903649 1-(5-chloro-2-methylphenyl)-N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890938-80-4

1-(5-chloro-2-methylphenyl)-N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2903649
CAS No.: 890938-80-4
M. Wt: 355.87
InChI Key: MQKLZZAVHXCXJO-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 5-chloro-2-methylphenyl group at the 1-position and a cycloheptylamine substituent at the 4-position of the heterocyclic core.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-N-cycloheptylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5/c1-13-8-9-14(20)10-17(13)25-19-16(11-23-25)18(21-12-22-19)24-15-6-4-2-3-5-7-15/h8-12,15H,2-7H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKLZZAVHXCXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-chloro-2-methylphenyl)-N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H19ClN4\text{C}_{15}\text{H}_{19}\text{Cl}\text{N}_{4}

This structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidines. For instance, compounds within this class have demonstrated significant inhibitory effects against various cancer cell lines. Specifically:

  • IC50 Values : Some derivatives have shown IC50 values ranging from 73 to 84 mg/mL against different cancer cell lines, indicating moderate to strong anticancer activity .
  • Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival, such as the MAPK pathway. In particular, MK2 inhibitors derived from this scaffold have been shown to inhibit TNF-alpha release in inflammatory models .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Research indicates that certain pyrazolo[3,4-d]pyrimidines can inhibit the phosphorylation of heat shock protein 27 (HSP27) and reduce pro-inflammatory cytokine production . This suggests a dual mechanism where the compound can potentially target both cancerous and inflammatory processes.

Study 1: Antiproliferative Effects

In a study examining the antiproliferative effects of various pyrazolo[3,4-d]pyrimidine derivatives, one compound demonstrated an inhibition percentage of 54.25% against HepG2 liver cancer cells and 38.44% against HeLa cervical cancer cells. Importantly, it showed minimal toxicity towards normal fibroblasts, indicating a favorable selectivity profile .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive analysis of structure-activity relationships revealed that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold significantly influence biological activity. For example:

  • Substitutions at the N1 position led to varied antiproliferative activities across different cell lines.
  • The introduction of alkyl or aryl groups at this position often resulted in decreased activity, emphasizing the importance of structural integrity for maintaining efficacy .

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 (mg/mL)Comments
AnticancerHepG273Moderate efficacy
AnticancerHeLa84Selective against cancer cells
Anti-inflammatoryLPS-induced TNFαNot specifiedInhibits TNFα release
AntioxidantVarious>50 mMLimited activity observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Pyrazolo[3,4-d]pyrimidin-4-amine derivatives differ primarily in substituents at the 1-position (aryl/alkyl groups) and the 4-position (amine side chains). Key analogs and their properties are summarized below:

Table 1: Substituent Comparison and Physical Properties

Compound Name 1-Position Substituent 4-Position Substituent Yield (%) Melting Point (°C) Key References
1-(5-Chloro-2-methylphenyl)-N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 5-Chloro-2-methylphenyl Cycloheptylamine N/A N/A Inferred
N-(butan-2-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 5-Chloro-2-methylphenyl Butan-2-ylamine N/A N/A
1-(5-Chloro-2-methylphenyl)-N-(4-ethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine 5-Chloro-2-methylphenyl 4-Ethylphenylamine N/A N/A
1-(2-Chloro-2-phenylethyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2-Chloro-2-phenylethyl Phenylamine 51% 128–131
1-(4-Chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Chlorophenyl 2-Methoxyethylamine N/A N/A

Notes:

  • Melting points for analogs range widely (128–239°C), influenced by substituent polarity and crystallinity .

Key Observations :

  • Bulky substituents (e.g., morpholinoethylthio) often reduce yields due to steric hindrance .
  • The target compound’s cycloheptylamine group may require optimized coupling conditions to achieve comparable yields.

Kinase Inhibition and Antiviral Potential

  • SFK Inhibition: Analogs like 3-(4-chlorophenyl)-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP2) inhibit SFKs with IC50 values in the nanomolar range. PP2’s ATP-competitive binding mode suggests a conserved mechanism among pyrazolo[3,4-d]pyrimidines .

Toxicity Profiles

Table 3: Toxicity Data for Selected Analogs
Compound Name Mutagenicity (Ames Test) Carcinogenicity (Mouse/Rat) Reference
N-benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Positive Negative (mouse)
3-[1-(4-Methylphenyl)tetrazol-5-yl]pyridine Positive Negative (rat)
1-(tert-Butyl)-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1NA-PP1) N/A N/A

Implications for the Target Compound :

  • The 5-chloro-2-methylphenyl group may reduce mutagenic risk compared to benzyl or naphthyl substituents .

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